molecular formula C13H21N3 B3163164 [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine CAS No. 883531-63-3

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine

Cat. No.: B3163164
CAS No.: 883531-63-3
M. Wt: 219.33 g/mol
InChI Key: SANIFFZOCWUKQF-UHFFFAOYSA-N
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Description

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine (CAS: 416868-54-7) is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 1-position and a methylamine-linked pyridine moiety at the 4-position. This compound is structurally characterized by its dual aromatic (pyridine) and alicyclic (piperidine) components, which confer unique electronic and steric properties. It has been utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, including inhibitors of neurotropic alphaviruses and other therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-16-8-4-13(5-9-16)11-15-10-12-2-6-14-7-3-12/h2-3,6-7,13,15H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANIFFZOCWUKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine typically involves the reaction of 1-methylpiperidine with pyridine-4-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride (CAS 7149-42-0)

This analogue lacks the pyridin-4-ylmethyl group, resulting in a simpler structure with a primary amine directly attached to the piperidine ring.

N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine

Substituting the pyridine ring with a fluorophenyl group introduces halogen-mediated electronic effects. The fluorine atom enhances lipophilicity and metabolic stability, which may improve blood-brain barrier penetration in neurological applications .

[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine

The chlorobenzyl group increases steric bulk and electron-withdrawing effects compared to the pyridinylmethyl group. This modification could influence binding affinity in targets sensitive to halogen interactions, such as G protein-coupled receptors .

1-Acetylpiperidin-4-amine

The acetyl group replaces the methylamine side chain, reducing basicity and altering solubility. This derivative may exhibit enhanced stability against oxidative metabolism due to the electron-withdrawing acetyl moiety .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) LogP<sup>*</sup>
[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine C₁₃H₁₉N₃ 217.31 Not reported Not reported ~1.8 (estimated)
[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride C₇H₁₆N₂·2HCl 201.13 159.8 0.901 ~0.5
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine C₁₃H₁₉FN₂ 234.30 Not reported Not reported ~2.3
[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine C₁₃H₁₇ClN₂ 248.74 Not reported Not reported ~2.7

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

  • Pyridine-containing derivatives (e.g., the target compound) exhibit moderate lipophilicity (LogP ~1.8), while halogenated analogues (e.g., fluorophenyl, chlorobenzyl) show higher LogP values due to increased hydrophobicity.
  • The dihydrochloride salt form of [(1-Methylpiperidin-4-yl)methyl]amine has a lower LogP, enhancing aqueous solubility .

Biological Activity

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine, with the molecular formula C₁₃H₂₁N₃ and a molecular weight of 219.33 g/mol, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications, and relevant case studies.

The synthesis of this compound typically involves the reaction of 1-methylpiperidine with pyridine-4-carboxaldehyde under reductive amination conditions. Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to several derivatives with potentially different biological activities .

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to these targets, altering their activity and leading to various biological effects. This interaction is crucial for its applications in drug development and therapeutic interventions .

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties. It has been used in studies examining neurotransmitter systems, particularly in the context of mood regulation and cognition enhancement. The compound's structural features allow it to interact with neurotransmitter receptors effectively .

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in various biochemical assays. For instance, it has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or enhancing drug efficacy by modulating enzyme activity .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating that modifications to the structure can enhance its efficacy against specific pathogens .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Neurotransmitter ResearchInvestigated the effects on serotonin receptors; showed modulation of receptor activity leading to potential antidepressant effects .
Parish et al. (1984)Enzyme InhibitionEvaluated inhibition of key metabolic enzymes; demonstrated significant inhibition rates compared to control compounds .
Antimicrobial TestingAntimicrobial ActivityAssessed against Gram-positive and Gram-negative bacteria; exhibited moderate to strong activity against selected strains .

Applications

The biological activities of this compound make it a candidate for various applications:

  • Pharmaceutical Development : As a building block for synthesizing drugs targeting neurological disorders.
  • Organic Synthesis : Utilized in creating complex organic molecules.
  • Analytical Chemistry : Employed in methods for detecting specific compounds in biological samples.

Q & A

Q. What synthetic methodologies are commonly employed to prepare [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine?

The synthesis typically involves multi-step alkylation and reductive amination strategies. For example:

  • Step 1 : Alkylation of a piperidine derivative (e.g., 1-methylpiperidin-4-amine) with a benzyl halide or pyridylmethyl halide under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile or ethanol) .
  • Step 2 : Reductive amination using titanium(IV) isopropoxide and methylamine in methanol to introduce the methyl group .
  • Step 3 : Resolution of enantiomers via chiral tartaric acid derivatives for stereochemical purity .
    Key intermediates, such as 1-benzyl-4-methylpiperidin-3-one, are critical precursors .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methyl groups on piperidine and pyridine rings show distinct splitting patterns (e.g., δ 2.6–3.1 ppm for piperidinyl CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 220 [M + H]⁺ for related piperidinyl amines) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the compound’s tertiary amine and aromatic pyridine groups. Aqueous solubility is pH-dependent, with protonation enhancing water solubility .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Stability in acidic/basic conditions varies; avoid prolonged exposure to strong acids to prevent N-demethylation .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

  • Cross-Validation : Use SHELXD for phase refinement and SHELXE for density modification to resolve crystallographic ambiguities .
  • Dynamic NMR : Variable-temperature NMR can identify conformational flexibility causing signal splitting .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry for comparison with experimental data .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation .
  • Flow Chemistry : Continuous flow systems improve reaction control and reduce byproducts in reductive amination steps .
  • Purification : Chiral HPLC with cellulose-based columns ensures >99% enantiomeric excess .

Q. What biological targets or mechanisms are associated with this compound?

  • Receptor Binding : The compound’s piperidine-pyridine scaffold is common in ligands for G protein-coupled receptors (GPCRs) and ion channels. For example, similar structures target 5-HT (serotonin) receptors and σ-opioid receptors .
  • CNS Penetration : The 1-methylpiperidinyl group enhances blood-brain barrier permeability, making it relevant for neuropharmacology studies .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

  • Pyridine vs. Benzene Rings : Pyridine enhances hydrogen bonding with target proteins compared to phenyl, increasing binding affinity .
  • Methyl Group Position : 1-Methyl on piperidine reduces steric hindrance, improving interaction with hydrophobic receptor pockets .
  • Case Study : Replacing pyridin-4-yl with cyclohexyl decreased µ-opioid receptor affinity by 50% in related compounds .

Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • In Vitro : HepG2 cells for metabolic stability assays; hERG channel inhibition screening to assess cardiac toxicity .
  • In Vivo : Rodent models for CNS penetration studies (e.g., brain-to-plasma ratio via LC-MS/MS) .
  • ADMET Prediction : SwissADME or ADMETlab2.0 software predicts absorption and toxicity profiles .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine

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